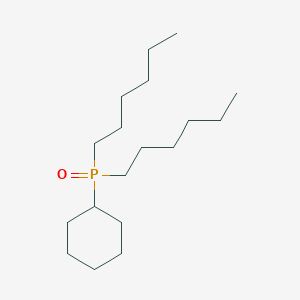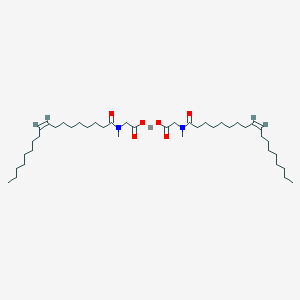
4-Cloro-2,6-diiodofenol
Descripción general
Descripción
4-Chloro-2,6-diiodophenol is an organohalogen compound with the molecular formula C6H3ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenolic ring
Aplicaciones Científicas De Investigación
4-Chloro-2,6-diiodophenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a disinfectant in water purification.
Mecanismo De Acción
Target of Action
4-Chloro-2,6-diiodophenol is a disinfectant that belongs to the family of phenolic compounds . It has been shown to be effective against Diptera, Culicidae, and Trichoptera . These are families of insects, suggesting that the primary targets of this compound are certain types of insects.
Mode of Action
It is known that it reacts with chlorine to form chloral hydrate . This reaction rate has been shown to increase with population density .
Biochemical Pathways
Its reaction with chlorine to form chloral hydrate suggests that it may interfere with biochemical pathways involving chlorine or related compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.54 cm/s .
Result of Action
Its effectiveness as a disinfectant suggests that it likely causes cellular damage or death in its target organisms .
Action Environment
The effectiveness of 4-Chloro-2,6-diiodophenol as a disinfectant has been found to be dependent on the concentration of chlorine in the water . This suggests that environmental factors, such as chlorine concentration and possibly other water quality parameters, can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
4-Chloro-2,6-diiodophenol plays a significant role in biochemical reactions, particularly as a disinfectant. It interacts with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid . This reaction is influenced by the concentration of chlorine and population density . The compound’s effectiveness as a disinfectant is attributed to its ability to disrupt cellular processes in microorganisms, leading to their inactivation.
Cellular Effects
4-Chloro-2,6-diiodophenol affects various types of cells and cellular processes. It has been shown to be effective against insect larvae, such as those of Diptera, Culicidae, and Trichoptera . The compound disrupts cellular metabolism and gene expression in these organisms, leading to their eventual death. Additionally, it may influence cell signaling pathways, although specific details on these interactions are limited.
Molecular Mechanism
At the molecular level, 4-Chloro-2,6-diiodophenol exerts its effects through interactions with biomolecules and enzymes. It reacts with chlorine to form chloral hydrate, which can further participate in biochemical reactions . The compound’s phenolic structure allows it to interact with proteins and enzymes, potentially inhibiting or activating them. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,6-diiodophenol change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term exposure to 4-Chloro-2,6-diiodophenol can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-diiodophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as acute toxicity and disruption of metabolic processes . Threshold effects are observed, where a certain concentration of the compound is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and potential organ toxicity.
Metabolic Pathways
4-Chloro-2,6-diiodophenol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound reacts with chlorine to form chloral hydrate, which is further metabolized to trichloroacetic acid . These reactions are part of the broader metabolic processes that involve the detoxification and elimination of the compound from the organism. The presence of 4-Chloro-2,6-diiodophenol can also affect metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 4-Chloro-2,6-diiodophenol is transported and distributed through interactions with transporters and binding proteins . The compound’s phenolic structure allows it to interact with cellular membranes, facilitating its movement across different compartments. Its distribution is influenced by factors such as concentration gradients and the presence of specific transport proteins.
Subcellular Localization
4-Chloro-2,6-diiodophenol localizes to specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with potential effects on organelle-specific processes such as mitochondrial respiration or lysosomal degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-diiodophenol can be synthesized through several methods. One common approach involves the iodination of 4-chlorophenol. The reaction typically uses potassium iodide and potassium iodate in the presence of hydrochloric acid in a methanol-water mixture at room temperature .
Industrial Production Methods: Industrial production of 4-Chloro-2,6-diiodophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Types of Reactions:
Oxidation: 4-Chloro-2,6-diiodophenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of this compound can yield dehalogenated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with substituted nucleophiles.
Comparación Con Compuestos Similares
- 4-Chloro-2-iodophenol
- 2,6-Diiodophenol
- 4-Chlorophenol
Comparison: 4-Chloro-2,6-diiodophenol is unique due to the presence of both chlorine and iodine atoms on the phenolic ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of applications in synthesis and research .
Propiedades
IUPAC Name |
4-chloro-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDGPBRXPCSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436564 | |
| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15459-50-4 | |
| Record name | 4-Chloro-2,6-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloro-2,6-diiodophenol a potential alternative for controlling Aedes aegypti larvae?
A: The research paper "Evaluation of Toxicity of Phenolic Compounds Using Aedes aegypti (Diptera: Culicidae) and Artemia salina" investigates the larvicidal activity of 4-Chloro-2,6-diiodophenol against Aedes aegypti mosquito larvae. The study demonstrated that 4-Chloro-2,6-diiodophenol exhibited higher toxicity against the larvae compared to another phenolic compound, 2,6-diiodophenol. While the study acknowledges that 4-Chloro-2,6-diiodophenol was less toxic than the organophosphate Temephos®, a common larvicide, it highlights the compound's potential as a larvicide, particularly considering the need to explore alternative control methods. This is especially important due to increasing concerns about the environmental impact and potential resistance development associated with existing larvicides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)












![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
